molecular formula C20H14F3N3O2S B11203051 5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11203051
M. Wt: 417.4 g/mol
InChI Key: RWHDZIJMMUXTIH-UHFFFAOYSA-N
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Description

The compound 5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic molecule that features a combination of thiazole, oxadiazole, and trifluoromethylphenyl groups. These structural components are known for their significant biological and chemical properties, making the compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include phosphorus oxychloride, trifluoromethylbenzene, and methoxyphenyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Known for their antimicrobial and antiviral properties.

    Oxadiazole derivatives: Used in medicinal chemistry for their diverse biological activities.

    Trifluoromethylphenyl compounds: Valued for their stability and bioactivity

Uniqueness

5-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: is unique due to its combination of these three functional groups, which confer a wide range of biological and chemical properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H14F3N3O2S

Molecular Weight

417.4 g/mol

IUPAC Name

5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H14F3N3O2S/c1-27-15-4-2-3-13(9-15)16-11-29-18(24-16)10-17-25-19(26-28-17)12-5-7-14(8-6-12)20(21,22)23/h2-9,11H,10H2,1H3

InChI Key

RWHDZIJMMUXTIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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